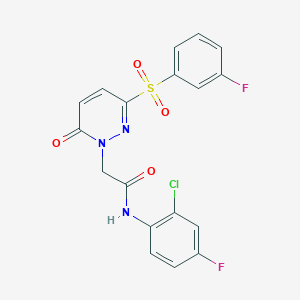
N-(2-chloro-4-fluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chloro-4-fluorophenyl)-2-(3-((3-fluorophenyl)sulfonyl)-6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H12ClF2N3O4S and its molecular weight is 439.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
Research has been conducted to explore the structure-activity relationships (SAR) of compounds with similar chemical structures, particularly focusing on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. One study highlights the investigation of various 6,5-heterocycles to improve metabolic stability, showcasing the compound's potential in inhibiting PI3Kα and mTOR both in vitro and in vivo with considerations towards its metabolic stability (Stec et al., 2011).
Anticancer and Antimicrobial Applications
Several studies have synthesized and evaluated sulfonamide derivatives, including structures related to the compound of interest, for their anticancer and antimicrobial activities. These investigations often involve the synthesis of novel sulfonamide derivatives and their in vitro screening against cancer cell lines such as breast and colon cancer (Ghorab et al., 2015). Another study conducted theoretical investigations on antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies, highlighting the versatility of sulfonamide derivatives in drug discovery (Fahim & Ismael, 2021).
Immunomodulatory Effects
Research into immunomodulatory effects has identified compounds with structures similar to the compound as capable of modifying the reactivity of lymphoid cell populations affected by tumor growth. These compounds have been shown to enhance the response of lymphocytes and macrophages to tumor cells, demonstrating potential applications in cancer immunotherapy (Wang et al., 2004).
Synthesis and Characterization for Diverse Biological Activities
Various studies have focused on the synthesis and antimicrobial evaluation of novel heterocyclic compounds incorporating a sulfamoyl moiety. These compounds have been tested for in vitro antibacterial and antifungal activities, showing promising results and illustrating the broad potential of sulfonamide derivatives in developing new antimicrobial agents (Darwish et al., 2014).
properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-2-[3-(3-fluorophenyl)sulfonyl-6-oxopyridazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF2N3O4S/c19-14-9-12(21)4-5-15(14)22-16(25)10-24-18(26)7-6-17(23-24)29(27,28)13-3-1-2-11(20)8-13/h1-9H,10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJOTZCOHINLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=C(C=C3)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2441277.png)
![3-(2,4-Dimethoxyphenyl)-5-(4-methylphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2441279.png)
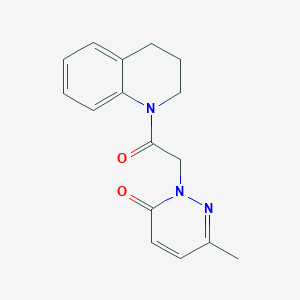
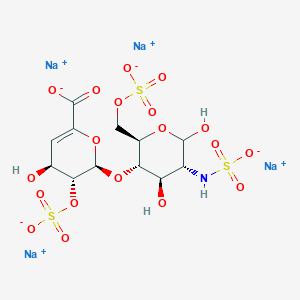
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)
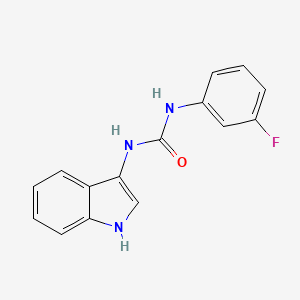
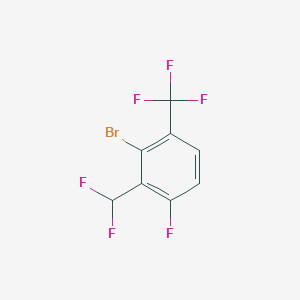
![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2441290.png)
![6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine](/img/structure/B2441291.png)
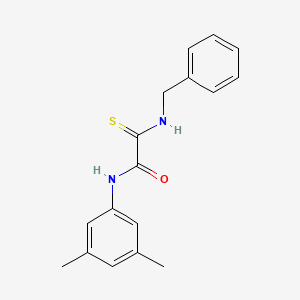
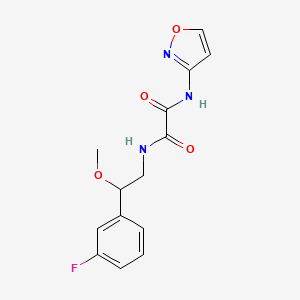
![8-(3,4-Dimethylbenzoyl)-6-[(4-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2441295.png)
![N-(4-fluorophenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B2441296.png)